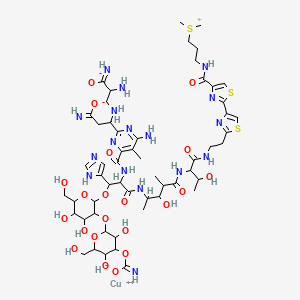
triberyllium;diphosphate
Descripción general
Descripción
triberyllium;diphosphate, also known as beryllium phosphate, is an inorganic compound with the molecular formula Be₃(PO₄)₂. It is a white crystalline solid that is sparingly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
triberyllium;diphosphate can be synthesized through the reaction of beryllium hydroxide with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ 3Be(OH)_2 + 2H_3PO_4 \rightarrow Be_3(PO_4)_2 + 6H_2O ] This reaction involves the neutralization of beryllium hydroxide by phosphoric acid, resulting in the formation of beryllium phosphate and water .
Industrial Production Methods
Industrial production of phosphoric acid, beryllium salt (2:3) involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the removal of impurities and achieve the desired product quality. Techniques such as solvent extraction, filtration, and crystallization are commonly employed in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
triberyllium;diphosphate undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with acids and bases to form salts and water.
Substitution Reactions: It can participate in reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with phosphoric acid, beryllium salt (2:3) include strong acids like hydrochloric acid and sulfuric acid, as well as bases like sodium hydroxide. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving phosphoric acid, beryllium salt (2:3) depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce beryllium chloride and phosphoric acid: [ Be_3(PO_4)_2 + 6HCl \rightarrow 3BeCl_2 + 2H_3PO_4 ]
Aplicaciones Científicas De Investigación
triberyllium;diphosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other beryllium compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: It is used in the production of specialized materials, including ceramics and glass, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of phosphoric acid, beryllium salt (2:3) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and other proteins, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
triberyllium;diphosphate can be compared with other similar compounds, such as:
Beryllium hydrogen phosphate (11): This compound has a different stoichiometry and chemical properties compared to phosphoric acid, beryllium salt (2:3).
Beryllium sulfate: Another beryllium compound with distinct chemical properties and applications.
Beryllium chloride: A beryllium compound commonly used in various chemical reactions and industrial processes
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
triberyllium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Be.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWRBPZMGFWHH-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[Be+2].[Be+2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35089-00-0 (Parent) | |
| Record name | Beryllium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30929199 | |
| Record name | Beryllium phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-26-0 | |
| Record name | Beryllium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERYLLIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EV08F9UAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)








